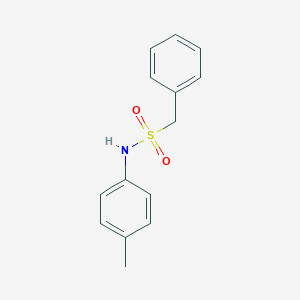
Benzenemethanesulfonamide, N-(4-phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanesulfonamide, N-(4-phenylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzenesulfonamide, 4-phenylmethyl-N-(phenylmethyl), and is commonly abbreviated as BMS. BMS is a white crystalline powder that is soluble in water and has a melting point of 139-143°C.
Wirkmechanismus
The mechanism of action of BMS is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. BMS has been shown to inhibit the activity of CA II, CA IX, and CA XII isoforms. The inhibition of CA activity by BMS has been proposed to have therapeutic effects in the treatment of diseases such as cancer, glaucoma, and epilepsy.
Biochemische Und Physiologische Effekte
BMS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMS can inhibit the growth of cancer cells such as breast cancer, lung cancer, and prostate cancer cells. BMS has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, BMS has been shown to have antidiabetic effects by improving glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BMS has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. BMS is also stable under normal laboratory conditions and has a long shelf life. However, BMS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, BMS has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of BMS. One direction is to investigate the potential of BMS as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of BMS in animal models and clinical trials. Another direction is to explore the use of BMS as a building block for the synthesis of novel organic compounds with potential applications in various fields. Finally, the development of new synthesis methods for BMS and its derivatives could lead to the discovery of new compounds with improved properties.
Synthesemethoden
The synthesis of BMS involves the reaction of benzylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography. The yield of BMS is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
BMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, BMS has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. BMS has also been used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocycles. In materials science, BMS has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Eigenschaften
CAS-Nummer |
5434-03-7 |
|---|---|
Produktname |
Benzenemethanesulfonamide, N-(4-phenylmethyl)- |
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)15-18(16,17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI-Schlüssel |
YEIBHZWRMVSTRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Andere CAS-Nummern |
5434-03-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

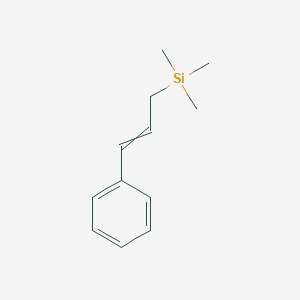


![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
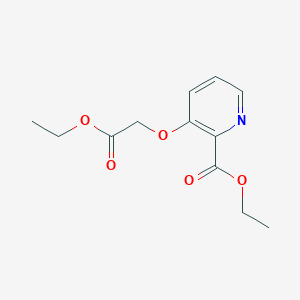
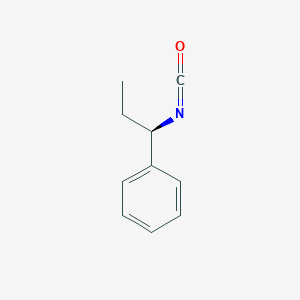
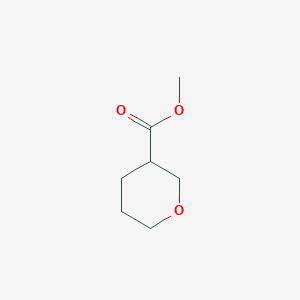
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
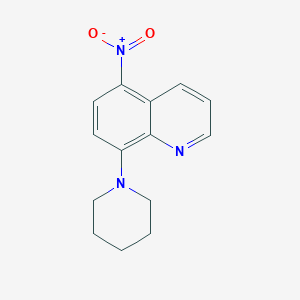
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)